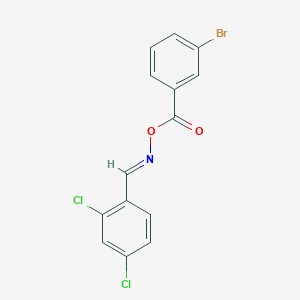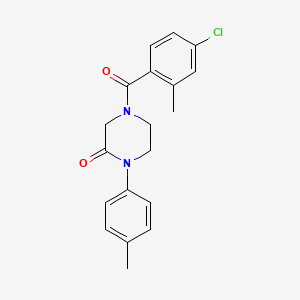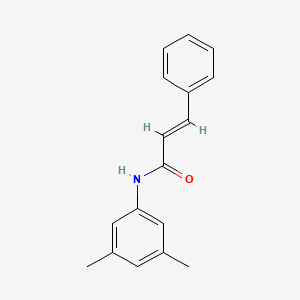
2,4-dichlorobenzaldehyde O-(3-bromobenzoyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichlorobenzaldehyde O-(3-bromobenzoyl)oxime is a useful research compound. Its molecular formula is C14H8BrCl2NO2 and its molecular weight is 373.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.91155 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Oxime Synthesis and Its Reactivity
The study on oximation processes, such as the work by M. Sax et al. (1971), highlights the synthesis of oximes from 2-phenylisatogen and their subsequent reactivity, providing a foundational understanding of oxime chemistry. The crystal structure analysis of oximation products reveals insights into the molecular structure and potential reactivity pathways, laying the groundwork for exploring the applications of specific oximes like 2,4-dichlorobenzaldehyde O-(3-bromobenzoyl)oxime in scientific research (Sax, Pletcher, Scholtz, Gerkin, & Pinkus, 1971).
Oxime Antioxidant Properties
Research into the antioxidant properties of oximes, as demonstrated by G. Puntel et al. (2009), reveals the potential of these compounds to scavenge reactive species. This suggests avenues for the investigation of this compound in contexts where antioxidant activity could be beneficial, emphasizing the broad applicability of oximes beyond their traditional use cases (Puntel, de Carvalho, Gubert, Palma, Dalla Corte, Ávila, Pereira, Carratu, Bresolin, da Rocha, & Soares, 2009).
Applications in Coordination Chemistry
The exploration of oxime interactions in coordination compounds, as shown in the study by Korey P. Carter et al. (2018), offers insights into the non-covalent assembly and structural diversity achievable with oxime ligands. This research provides a conceptual framework for investigating this compound in the development of coordination polymers and metal-organic frameworks, highlighting the potential for creating materials with novel properties (Carter, Kalaj, Kerridge, & Cahill, 2018).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[(E)-(2,4-dichlorophenyl)methylideneamino] 3-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrCl2NO2/c15-11-3-1-2-9(6-11)14(19)20-18-8-10-4-5-12(16)7-13(10)17/h1-8H/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAZAWFHFKPYJS-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)ON=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)O/N=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrCl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(1,3-dihydro-2H-isoindol-2-yl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]propanamide dihydrochloride](/img/structure/B5541695.png)
![(1S,5R)-3-[2-chloro-5-(trifluoromethyl)benzoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541705.png)
![7,9,10-trimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5541708.png)
![6-(2,6-dimethylphenyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B5541712.png)
![2-(2-chloro-6-fluorophenyl)-1-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]ethanone](/img/structure/B5541735.png)
![4-({[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)BENZOIC ACID](/img/structure/B5541742.png)

![methyl 4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B5541753.png)
![4-[(E)-[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione](/img/structure/B5541766.png)
![2-[(5-Chloro-2-methoxy-phenyl)-methanesulfonyl-amino]-N,N-diethyl-acetamide](/img/structure/B5541770.png)
![2-(2,4-dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5541780.png)


![(2Z)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B5541797.png)
